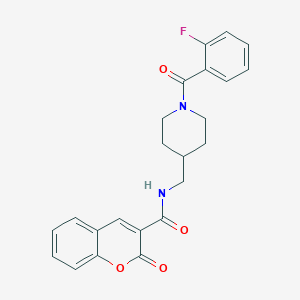

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4/c24-19-7-3-2-6-17(19)22(28)26-11-9-15(10-12-26)14-25-21(27)18-13-16-5-1-4-8-20(16)30-23(18)29/h1-8,13,15H,9-12,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMOXSHXWOXYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Coupling with Chromene Derivative: The final step involves coupling the piperidine intermediate with a chromene derivative, such as 2-oxo-2H-chromene-3-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives of the chromene moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is investigated for its potential as a pharmacological agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. The presence of the fluorobenzoyl group suggests it might have activity against certain types of cancer cells, while the piperidine and chromene moieties could contribute to its overall pharmacological profile.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through halogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. The chromene moiety might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)

- Structural Differences :

- Chromene Substituent : 4h has a 4-oxo group versus the target compound’s 2-oxo group.

- Piperidine Substituent : 4h uses a benzyl group instead of a 2-fluorobenzoyl moiety.

- Carboxamide Position : 4h’s carboxamide is at position 2 (chromene) vs. position 3 in the target compound.

- The 2-fluorobenzoyl group likely increases metabolic stability over 4h’s benzyl group due to reduced susceptibility to oxidative metabolism .

6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o)

- Structural Differences :

- Chromene Substituent : Chlorine at position 6 vs. the target’s unsubstituted chromene.

- Linker Complexity : 18o has a tripeptidic backbone, whereas the target compound uses a simpler methylene bridge.

- Implications :

Piperidine-Containing Analogues

Fentanyl Derivatives (e.g., 2'-Fluoroortho-fluorofentanyl)

- Structural Differences :

- Core Structure : Fentanyl derivatives feature a phenylpropanamide backbone, contrasting with the chromene carboxamide in the target compound.

- Fluorination Pattern : Both share 2-fluorophenyl groups, but fentanyl derivatives lack the chromene moiety.

- Implications: The fluorophenyl group in both compounds enhances μ-opioid receptor binding in fentanyls , while the target compound’s chromene may redirect activity toward non-opioid targets.

Structure-Activity Relationship (SAR) Insights

- Fluorination: The 2-fluorobenzoyl group in the target compound likely improves binding to aromatic-rich binding pockets (e.g., kinase ATP sites) compared to non-fluorinated analogs.

- Chromene Positioning : A 3-carboxamide position (vs. 2 in 4h) may optimize steric compatibility with target proteins.

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound, with a CAS number of 1235217-48-7, combines structural elements such as a piperidine ring, a fluorobenzoyl group, and a chromene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN2O4, with a molecular weight of 408.4 g/mol. The structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Fluorobenzoyl Group : A benzene ring substituted with a fluorine atom.

- Chromene Moiety : A fused benzopyran structure that enhances the compound's stability and reactivity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity due to halogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. The chromene moiety contributes to the overall stability and reactivity of the compound.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structural features can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effect of this compound on various cancer cell lines. The results demonstrated that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.6 |

| A549 | 7.8 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression, such as tyrosinase. Inhibitory assays revealed that it acts as a competitive inhibitor, effectively blocking enzyme activity at low concentrations.

Inhibition Data:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| N-(Fluorobenzoyl)piperidin | Tyrosinase | 15.0 |

Pharmacological Studies

Pharmacological evaluations have highlighted the potential use of this compound in treating skin disorders due to its ability to inhibit melanin production.

Study Findings:

In vitro studies showed that the compound reduced melanin synthesis in B16F10 melanoma cells by inhibiting tyrosinase activity, suggesting its utility in hyperpigmentation treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.